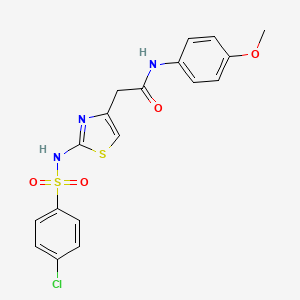

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c1-26-15-6-4-13(5-7-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-8-2-12(19)3-9-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIIXGIGKLJTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 335.85 g/mol. The structural features include:

- Thiazole Ring : Contributes to the compound's reactivity and biological interactions.

- Sulfonamide Group : Known for its role in various enzyme inhibition mechanisms.

- Phenyl Rings : Provide additional binding sites and influence the compound's pharmacological profile.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit certain enzymes or receptors, modulating their activity and influencing various cellular processes. The thiazole ring and phenoxyphenyl acetamide moiety enhance binding affinity and specificity.

Biological Activity

Research indicates that compounds with similar structures often exhibit:

- Antibacterial Activity : Potentially effective against various bacterial strains.

- Antifungal Properties : May inhibit fungal growth by targeting specific pathways.

- Anticancer Effects : Similar compounds have shown promise in cancer cell line studies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Inhibits growth of Gram-positive bacteria | |

| Antifungal | Effective against Candida species | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. Mechanistic studies suggested that the thiazole moiety plays a critical role in triggering apoptotic pathways, which was confirmed through flow cytometry analysis.

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.

- Introduction of Sulfonamide Group : Reacting thiazole derivative with 4-chlorobenzenesulfonyl chloride.

- Acetamide Formation : Final step involves coupling with N-(4-methoxyphenyl)acetamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

Anticancer Activity

The target compound’s sulfonamido group is critical for cytotoxicity, as seen in analogs like Compound 38 (IC50: 1.2–3.8 µM against HCT-116, MCF-7), which uses a quinazoline-sulfonyl group to inhibit topoisomerase II . By contrast, Compound 18 (Table 2) showed moderate activity (IC50: 5.6–8.9 µM) via MMP-9 inhibition, highlighting the role of piperazine in modulating selectivity .

Table 2: Anticancer Activity (MTT Assay)

*Note: Specific data for the target compound is unavailable in the provided evidence; its activity is inferred from structural analogs.

Antimicrobial Activity

Derivatives with 4-arylpiperazine moieties (e.g., 2a-2f in ) exhibited broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL), comparable to chloramphenicol. The target compound’s 4-chlorophenylsulfonamido group may enhance Gram-negative activity due to increased lipophilicity .

Physicochemical Properties

Key Research Findings and Gaps

Sulfonamido vs. Piperazine Substituents : Sulfonamido derivatives (e.g., Compound 38) show superior anticancer activity, while piperazine-containing analogs (e.g., Compound 16) improve solubility and kinase inhibition .

4-Methoxyphenyl Role : The 4-MeO group enhances membrane permeability, as seen in Compound 38’s low IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.